molecular formula C14H12Cl2N2O4 B2406174 3-((1-(3,4-二氯苯甲酰)氮杂环丁烷-3-基)甲基)恶唑烷-2,4-二酮 CAS No. 2034338-61-7

3-((1-(3,4-二氯苯甲酰)氮杂环丁烷-3-基)甲基)恶唑烷-2,4-二酮

货号 B2406174
CAS 编号: 2034338-61-7
分子量: 343.16
InChI 键: FOPNEHZAEWYARK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a chemical compound with the molecular formula C14H12Cl2N2O4. It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of similar heterocyclic compounds has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed via spectroscopic methods such as 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition . These reactions are commonly used in the synthesis of heterocyclic compounds .

科学研究应用

在抗菌治疗中的应用

恶唑烷酮类,包括利奈唑胺等化合物,因其对革兰氏阳性菌的功效而闻名。它们通过与细菌核糖体 RNA 结合来抑制蛋白质合成,从而发挥作用。研究表明,它们对治疗各种感染(包括对其他抗生素有耐药性的感染)有效。例如,利奈唑胺在治疗医院获得性肺炎和耐甲氧西林金黄色葡萄球菌 (MRSA) 感染方面已与万古霉素进行了比较,显示出相等的疗效和安全性 (Rubinstein 等人,2001)(Stevens 等人,2002)

在治疗结核病中的作用

恶唑烷酮类也因其在治疗结核病(尤其是耐药菌株)方面的潜力而受到探索。AZD5847 是一种已被研究其对结核分枝杆菌的杀菌活性的恶唑烷酮类。虽然显示出一定的疗效,但强调需要进一步研究以优化剂量并了解其临床效用 (Furin 等人,2016)

注意事项和不良反应

尽管具有治疗潜力,但恶唑烷酮类并非没有缺点。接受利奈唑胺治疗的患者(尤其是长期使用)发生乳酸性酸中毒,这强调了监测不良反应的重要性。这种副作用被认为是由线粒体抑制引起的,说明需要仔细进行患者管理并考虑药物特异性毒性 (Palenzuela 等人,2005)

安全和危害

The safety and hazards associated with this compound are not specified in the available resources. It is always important to handle chemical compounds with care and to follow appropriate safety protocols .

未来方向

The future directions for research on this compound could include investigating its potential applications, studying its biological activity, and developing more efficient methods for its synthesis .

属性

IUPAC Name

3-[[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O4/c15-10-2-1-9(3-11(10)16)13(20)17-4-8(5-17)6-18-12(19)7-22-14(18)21/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPNEHZAEWYARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)CN3C(=O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。